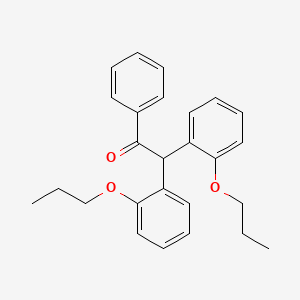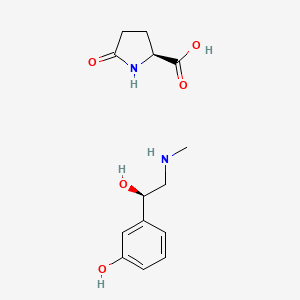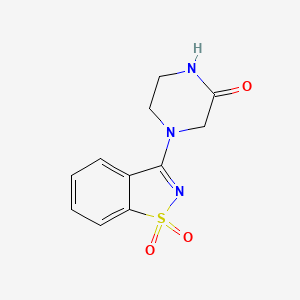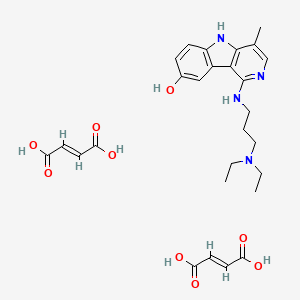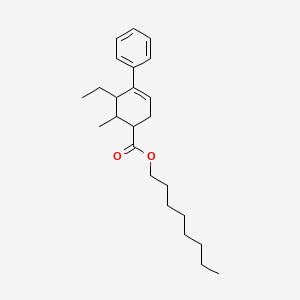
Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate: is a chemical compound with the molecular formula C24H36O2 and a molecular weight of 356.5414 g/mol . It is an ester derived from 3-cyclohexene-1-carboxylic acid, with a complex structure that includes octyl, methyl, ethyl, and phenyl groups attached to a cyclohexene ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate typically involves esterification reactions. One common method is the reaction of 3-cyclohexene-1-carboxylic acid with octanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: : Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: : Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines or alcohols.
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Different esters, amides.
Wissenschaftliche Forschungsanwendungen
Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the formulation of fragrances and flavors due to its aromatic properties.
Wirkmechanismus
The mechanism of action of Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl and cyclohexene moieties may contribute to the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate
- Butyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate
- Hexyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate
Uniqueness: : Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate is unique due to its longer octyl chain, which can influence its solubility, volatility, and interaction with biological membranes. This structural feature may enhance its applications in various fields, including pharmaceuticals and industrial formulations .
Eigenschaften
CAS-Nummer |
61295-80-5 |
|---|---|
Molekularformel |
C24H36O2 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
octyl 5-ethyl-6-methyl-4-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C24H36O2/c1-4-6-7-8-9-13-18-26-24(25)22-16-17-23(21(5-2)19(22)3)20-14-11-10-12-15-20/h10-12,14-15,17,19,21-22H,4-9,13,16,18H2,1-3H3 |
InChI-Schlüssel |
WDMMUDLOXMIMCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C1CC=C(C(C1C)CC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


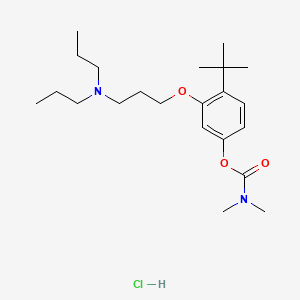
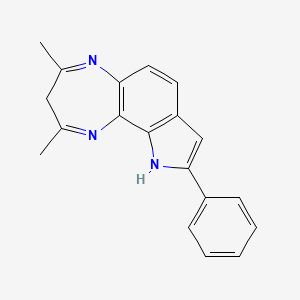
![[(3S,3aR,6S,6aS)-3-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15188947.png)
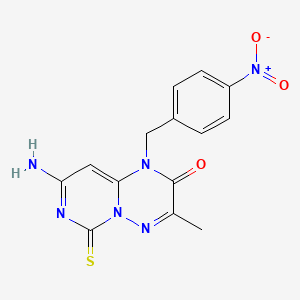
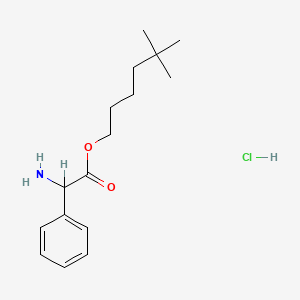
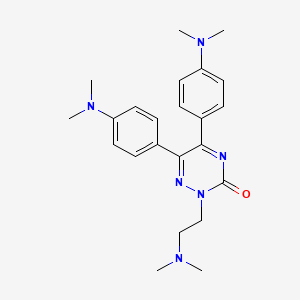


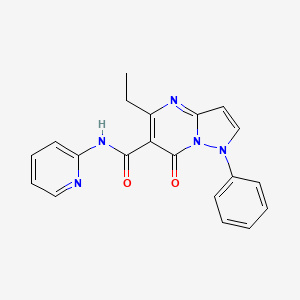
![9-(2-chlorophenyl)-3-methyl-N-(4-methylsulfonylphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B15188987.png)
